molecular formula C16H20N2OS B2857141 N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide CAS No. 851411-92-2

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide

Cat. No.: B2857141
CAS No.: 851411-92-2
M. Wt: 288.41
InChI Key: LITMPDNPNQIRHZ-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its role or use in various applications .


Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide serves as a core structure for synthesizing novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These compounds demonstrate considerable antimicrobial and antifungal effectiveness, highlighting the chemical's role in developing new treatments for bacterial and fungal infections. For instance, derivatives bearing the sulfonamide moiety have shown promise as antimicrobial agents, underpinning the importance of such chemical structures in pharmaceutical research (Darwish et al., 2014).

Insecticidal Efficacy

Research on sulfoximines, such as sulfoxaflor, which share a functional resemblance with this compound, indicates high efficacy against a range of sap-feeding insects. This suggests the potential for compounds derived from this compound to act as novel insecticides. These compounds function distinctly from existing insecticides, offering new avenues for controlling pests resistant to current treatments (Sparks et al., 2013).

Chemical Synthesis and Drug Development

The compound is also crucial in synthetic chemistry, enabling the construction of oxindoles through Pummerer cyclisation, a reaction that underscores its utility in generating complex organic structures. Such synthetic routes are valuable for medicinal chemistry, enabling the development of new therapeutic agents (McAllister et al., 2003).

Safety and Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N-cyclopentyl-2-(1-methylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-18-10-15(13-8-4-5-9-14(13)18)20-11-16(19)17-12-6-2-3-7-12/h4-5,8-10,12H,2-3,6-7,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITMPDNPNQIRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51085293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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